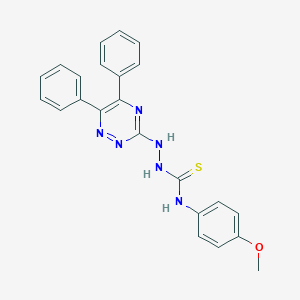

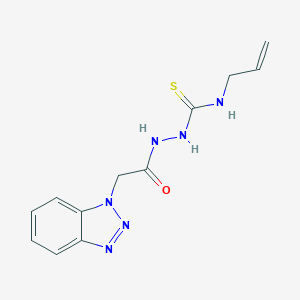

![molecular formula C20H16N6O B292743 6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one](/img/structure/B292743.png)

6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one, also known as MPTP, is a chemical compound that was accidentally discovered to be toxic to the nervous system. It has been extensively studied for its ability to induce Parkinson's disease-like symptoms in humans and animals.

Mecanismo De Acción

6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one's neurotoxicity is due to its ability to selectively target and destroy dopaminergic neurons in the substantia nigra. MPP+ is transported into dopaminergic neurons by DAT, where it accumulates and inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This results in the selective death of dopaminergic neurons and subsequent motor deficits.

Biochemical and Physiological Effects

6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one-induced Parkinson's disease models have been extensively studied for their biochemical and physiological effects. 6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one leads to a decrease in dopamine levels in the striatum, which is associated with motor deficits. In addition, 6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one-induced Parkinson's disease models have been shown to exhibit oxidative stress, mitochondrial dysfunction, and neuroinflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one-induced Parkinson's disease models have several advantages for lab experiments. They are relatively easy to induce and can be used to study the pathogenesis of Parkinson's disease and to test potential therapeutic interventions. However, 6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one-induced Parkinson's disease models have several limitations, including their inability to fully replicate the complexity of Parkinson's disease and their potential to induce non-specific toxicity.

Direcciones Futuras

Of 6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one research include the development of new animal models, the identification of new therapeutic targets, and the development of new therapeutic interventions.

Métodos De Síntesis

6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one is synthesized from 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one) through a simple oxidation reaction. 6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one is first oxidized to MPP+ (1-methyl-4-phenylpyridinium ion) by monoamine oxidase B (MAO-B) in astrocytes. MPP+ is then transported into dopaminergic neurons by the dopamine transporter (DAT), where it accumulates and inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress.

Aplicaciones Científicas De Investigación

6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one has been widely used as a neurotoxin to induce Parkinson's disease-like symptoms in animals and humans. It has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum and subsequent motor deficits. 6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one-induced Parkinson's disease models have been used to study the pathogenesis of Parkinson's disease and to test potential therapeutic interventions.

Propiedades

Fórmula molecular |

C20H16N6O |

|---|---|

Peso molecular |

356.4 g/mol |

Nombre IUPAC |

6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one |

InChI |

InChI=1S/C20H16N6O/c1-12-15-10-16-18(22-17(24-20(16)27)13-6-5-9-21-11-13)23-19(15)26(25-12)14-7-3-2-4-8-14/h2-11,17,25H,1H3,(H,24,27) |

Clave InChI |

QFNSVVVFZGAZRI-UHFFFAOYSA-N |

SMILES isomérico |

CC1=C2C=C3C(=O)NC(N=C3N=C2N(N1)C4=CC=CC=C4)C5=CN=CC=C5 |

SMILES |

CC1=C2C=C3C(=O)NC(N=C3N=C2N(N1)C4=CC=CC=C4)C5=CN=CC=C5 |

SMILES canónico |

CC1=C2C=C3C(=O)NC(N=C3N=C2N(N1)C4=CC=CC=C4)C5=CN=CC=C5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

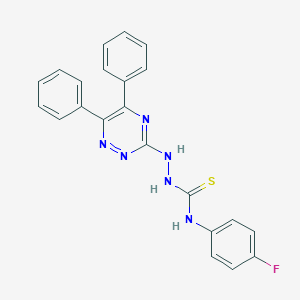

![2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B292665.png)

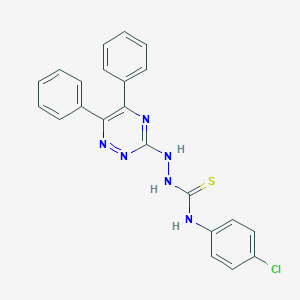

![[8-Amino-7-(4-chlorophenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone](/img/structure/B292673.png)

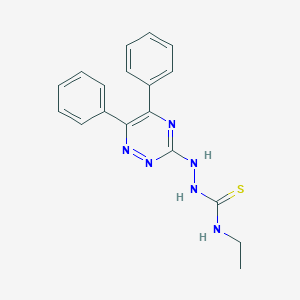

![[8-Amino-7-(3-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-bromophenyl)methanone](/img/structure/B292674.png)

![methyl 3-amino-2-cyano-7-methyl-5-(3,4,5-trimethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292675.png)

![methyl 3-amino-5-[4-(benzyloxy)phenyl]-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292676.png)

![diethyl 2-{[(4-phenyl-1-piperazinyl)carbothioyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B292677.png)

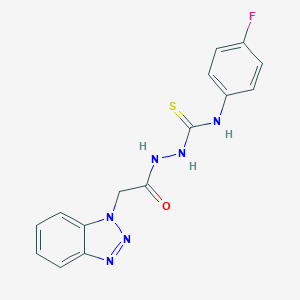

![3-[(4-fluorobenzyl)sulfanyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B292678.png)

![1-(4-Methoxyphenyl)-3-[[oxo(thiophen-2-yl)methyl]amino]thiourea](/img/structure/B292679.png)